molecular formula C3H7BrO B151844 2-Bromopropan-1-ol CAS No. 598-18-5

2-Bromopropan-1-ol

Cat. No. B151844
CAS RN: 598-18-5
M. Wt: 138.99 g/mol
InChI Key: DBTWOTKWIVISQR-UHFFFAOYSA-N
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Description

2-Bromopropan-1-ol is a chemical compound that has been studied in various contexts, including its effects on human health and its chemical properties. It has been identified as a solvent used in the electronics industry and has been associated with reproductive and hematopoietic hazards in workers exposed to it . The compound has also been implicated in the formation of DNA adducts, which could elucidate the molecular mechanism behind its immunosuppressive effects .

Synthesis Analysis

The synthesis of 2-Bromopropan-1-ol derivatives and related compounds has been explored in several studies. For instance, enantiomeric 2-bromopropanamides have been synthesized and reacted with various amines to produce secondary or tertiary amino or quaternary ammonium amides . Additionally, tritylthio-based compounds related to 2-Bromopropan-1-ol have been synthesized and characterized, providing insights into the structural aspects of these molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Bromopropan-1-ol has been investigated using different analytical techniques. For example, the crystal structure of 2-Bromo-1,1,1-trichloro-2-methylpropane, a related compound, has been determined using X-ray diffraction, revealing a body-centered cubic lattice and a disordered orientation of molecules . The structural characterization of N7-Guanine adduct of 2-bromopropane has been achieved through various spectroscopic methods, including NMR and mass spectrometry .

Chemical Reactions Analysis

2-Bromopropan-1-ol and its derivatives undergo various chemical reactions. The electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes, which are structurally related to 2-Bromopropan-1-ol, leads to reductive cleavage and subsequent isomerization of the resulting olefins . The decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves multiple pathways, releasing various products and ions .

Physical and Chemical Properties Analysis

The physical properties of compounds related to 2-Bromopropan-1-ol have been described, such as the plastic crystal phase of 2-Bromo-1,1,1-trichloro-2-methylpropane, which is optically isotropic with a density of 1.97 g/cc at 25°C . The neurotoxicity and reproductive toxicity of 2-bromopropane have been documented, with exposure leading to significant health effects in animal models and humans . A headspace gas chromatographic test has been developed for the quantification of 1- and 2-bromopropane in human urine, demonstrating the compound's detectability and the method's sensitivity .

Scientific Research Applications

Toxicity Studies

  • Neuro-reproductive Toxicities : 2-Bromopropan-1-ol has been investigated for its reproductive and hematopoietic disorders in workers, as revealed through animal studies. It primarily targets spermatogonia and oocytes in primordial follicles. Contrastingly, 1-bromopropane, introduced later, showed potent neurotoxicity compared to 2-bromopropane and different reproductive toxicity targets (Ichihara, 2005).

  • Hematopoietic and Reproductive Hazards : Studies on Korean electronic workers exposed to 2-bromopropane revealed significant reproductive hazards, including secondary amenorrhea in females and azoospermia or oligospermia in males (Kim et al., 1996).

  • Quantification in Human Urine : Development of a test procedure for detecting and quantifying 1- and 2-bromopropane in human urine was conducted, highlighting the health concerns due to their chronic toxicity and association with neurological disorders (B'hymer & Cheever, 2005).

  • Reproductive and Developmental Toxicity : An evaluation of 2-Bromopropan-1-ol by the National Toxicology Program (NTP) Center for the Evaluation of Risks to Human Reproduction (CERHR) focused on adverse effects on reproduction, including development caused by exposure to this chemical (Boekelheide et al., 2004).

Mechanistic Investigations

  • Biochemical Changes in Central Nervous System : Studies on the neurotoxic effects of 1-bromopropane, a close relative of 2-bromopropane, showed dose-dependent decreases in neurospecific enzymes and glutathione in the cerebrum and cerebellum of rats, providing insights into the neurotoxic mechanisms of these compounds (Wang et al., 2002).

  • Partition Coefficients and Hepatic Metabolism : Investigation of partition coefficients and hepatic metabolism of 1- and 2-bromopropanes in vitro helped in understanding the toxicokinetics of these compounds (Kaneko et al., 1997).

  • Human Epidermal Penetration : Research on the dermal absorption characteristics of 1-bromopropane provided insights into the absorption potential following dermal exposure, dependent upon the type and duration of exposure (Frasch et al., 2011).

  • Molecular Mechanism of COX-2 Gene Expression : A study investigated the effect of 1-bromopropane on cyclooxygenase-2 (COX-2) gene expression in murine macrophages, revealing activation of specific transcription factors and signal transduction pathways (Han et al., 2012).

Safety And Hazards

2-Bromopropan-1-ol is a highly flammable liquid and vapor . It may cause respiratory irritation, drowsiness, or dizziness . It may damage fertility and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-bromopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTWOTKWIVISQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975207
Record name 2-Bromopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropan-1-ol

CAS RN

598-18-5
Record name 2-Bromo-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-18-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopropan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromopropan-1-ol
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Record name 2-bromopropan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LR Jimenez, WA Hall IV, MS Rodriquez… - Journal of AOAC …, 2015 - academic.oup.com
… chlorohydrin (PCH) [1-chloropropan-2-ol (PCH-1) and 2-chloropropan-1-ol (PCH-2)], and propylene bromohydrin (PBH) [1-bromopropan-2-ol (PBH-1) and 2-bromopropan-1-ol (PBH-2)…
Number of citations: 7 academic.oup.com
W Wittayanan, W Jongmevasna… - International Food …, 2017 - ifrj.upm.edu.my
… and 2-bromopropan-1-ol, which were detected by gas chromatography with electron capture detector (GC-ECD) using 3-bromopropan-1-ol as an internal standard. This study presents …
Number of citations: 2 ifrj.upm.edu.my
LM Urbanczyk-Pearson, TJ Meade - Nature Protocols, 2008 - nature.com
… Synthesis of 2-bromopropan-1-ol (6) … 2-Bromopropan-1-ol will be used in excess in the following reaction, so it is important to note the yield before proceeding to the next step. …
Number of citations: 30 www.nature.com
GA Smirnov, PB Gordeev, SV Nikitin… - Russian Chemical …, 2014 - Springer
… First, we used 2 bromopropan 1 ol to synthesize chloromethyl ether 19. Alkylation of salt 1 with the latter gave the bro mine containing adduct 20 (Scheme 5), whose reaction with silver …
Number of citations: 7 link.springer.com
LM Urbanczyk-Pearson, FJ Femia, J Smith… - Inorganic …, 2008 - ACS Publications
We report a mechanistic investigation of an isomeric series of β-galactosidase-activated magnetic resonance contrast agents. Our strategy focuses on the synthesis of macrocyclic caged…
Number of citations: 94 pubs.acs.org
SA Zacchino - Journal of natural products, 1994 - ACS Publications
A combination of diastereoselective borohydridereduction of the substituted-bromo-propiophenone [(±)-2] and microbial-assisted hydrolysis of its corresponding bromohydrin acetate …
Number of citations: 30 pubs.acs.org
AH Hammond, MJ Garle, JR Fry - Toxicology and applied pharmacology, 1999 - Elsevier
… 1,3-Dichloropropan-2-ol, 1,3-dibromopropan-2-ol, 1,3-dichloroacetone, 1,4-dibromobutan-2-ol, and 1-bromopropan-2-ol (purity: 70%; remainder is 2-bromopropan-1-ol) were obtained …
Number of citations: 10 www.sciencedirect.com
P Sharma, B Anzaldo, R Gonzalez, R Gutierrez… - Polyhedron, 2022 - Elsevier
… for 8, starting from a solution of 0.608 g (0.822 mmol) of Bis[2-(N,N-dimethylamino methyl)ferrocenyl]telluride in ethanol (40 mL), NaBH 4 0.310 g (8.22 mmol and 2-bromopropan-1-ol …
Number of citations: 1 www.sciencedirect.com
B Hartwig - 2022 - ediss.uni-goettingen.de
Chirality, the property of molecules behaving like mirror images, has been an active research topic since the 19th century for chemists and physicists alike [1]. Despite this long history of …
Number of citations: 3 ediss.uni-goettingen.de

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